
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide, also known as BMS-582949, is a small molecule drug that has been developed as a selective antagonist for the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including neurotransmitter release, immune function, and cardiovascular function. BMS-582949 has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用机制
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide acts as a selective antagonist for the adenosine A2A receptor, which is involved in the regulation of various physiological processes. By blocking this receptor, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide can modulate the release of neurotransmitters, reduce inflammation, and inhibit tumor growth. The exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide is still being studied, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in the brain, which can improve motor function in animal models of Parkinson's disease. It has also been shown to reduce inflammation and oxidative stress, which can protect neurons from damage in various neurodegenerative diseases. In addition, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has several advantages for lab experiments, including its high selectivity for the adenosine A2A receptor and its ability to modulate intracellular signaling pathways. However, there are also some limitations to its use, including its low solubility and bioavailability, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide is still being studied, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide, including the evaluation of its safety and efficacy in clinical trials for the treatment of Parkinson's disease, Huntington's disease, and cancer. In addition, further studies are needed to elucidate the exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide and its potential interactions with other signaling pathways. Finally, the development of more potent and selective adenosine A2A receptor antagonists may lead to the development of new and improved treatments for various diseases.
合成方法
The synthesis of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide involves several steps, including the preparation of the pyrazole ring, the introduction of the benzyl and cyanomethyl groups, and the cyclization of the molecule to form the final product. The synthesis process has been described in detail in several scientific publications, and the final product has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have anti-inflammatory and anti-tumor effects in animal models of cancer. In clinical trials, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been evaluated for its safety and efficacy in the treatment of Parkinson's disease and schizophrenia.
属性
IUPAC Name |
1-benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-10-11-22(17-8-4-5-9-17)18(23)16-12-20-21(14-16)13-15-6-2-1-3-7-15/h1-3,6-7,12,14,17H,4-5,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJPLJRCEOHLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2738127.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2738128.png)
![2-chloro-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2738129.png)
![3-(4-methoxybenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738130.png)
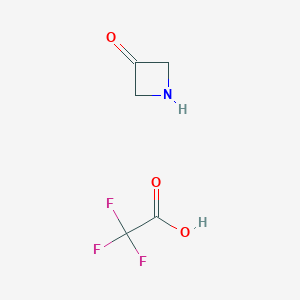

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2738136.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2738137.png)

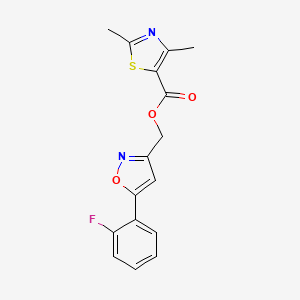
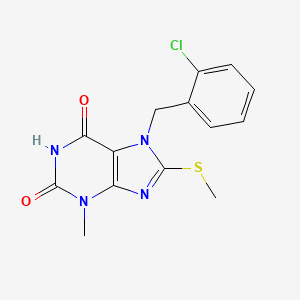
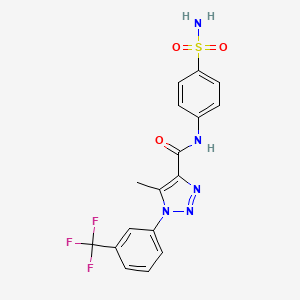
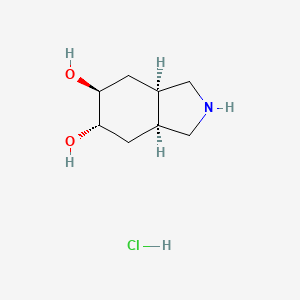
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2738148.png)